(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone: is a complex organic compound featuring a brominated aromatic ring and a morpholine moiety. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The presence of both bromine and morpholine groups suggests it may exhibit unique reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone typically involves multi-step organic reactions. One common synthetic route starts with the bromination of 5-methylphenyl compounds, followed by the introduction of the morpholine ring through nucleophilic substitution reactions. The hydroxymethyl group can be introduced via a formylation reaction, followed by reduction.
Bromination: The initial step involves the bromination of 5-methylphenyl compounds using bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
Morpholine Introduction: The brominated intermediate undergoes nucleophilic substitution with morpholine, often in the presence of a base such as potassium carbonate.
Formylation and Reduction: The formylation of the morpholine derivative can be achieved using formaldehyde, followed by reduction to introduce the hydroxymethyl group.
Industrial Production Methods
Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes the use of continuous flow reactors for bromination and high-pressure reactors for nucleophilic substitution to enhance yield and efficiency. Solvent recycling and purification steps are also crucial in industrial settings to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The carbonyl group in the methanone moiety can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom can be substituted with various nucleophiles, including amines, thiols, and alkoxides, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Nucleophiles like sodium azide or potassium thiolate in polar aprotic solvents.
Major Products
Oxidation: Conversion to carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of substituted derivatives with various functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for synthesizing more complex molecules. Its unique structure allows for various functionalization reactions, making it valuable in organic synthesis.
Biology
In biological research, derivatives of this compound may be explored for their potential as enzyme inhibitors or receptor modulators. The presence of the morpholine ring is particularly interesting for designing molecules that can interact with biological targets.
Medicine
In medicinal chemistry, this compound could serve as a lead compound for developing new drugs. Its structural features suggest it might have activity against certain diseases, potentially as an anti-inflammatory or anticancer agent.
Industry
In the industrial sector, this compound could be used in the development of new materials, such as polymers or coatings, due to its reactivity and stability.
Mechanism of Action
The mechanism of action of (3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone is not fully understood but is likely related to its ability to interact with biological macromolecules. The bromine atom and morpholine ring can form hydrogen bonds and hydrophobic interactions with proteins, potentially inhibiting their function. The hydroxymethyl group may also participate in hydrogen bonding, enhancing the compound’s binding affinity to its targets.
Comparison with Similar Compounds
Similar Compounds
(3-Bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone: can be compared to other brominated aromatic compounds and morpholine derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its combination of functional groups, which provides a versatile platform for further chemical modifications. This makes it a valuable compound for developing new materials and pharmaceuticals.
By understanding the synthesis, reactivity, and applications of this compound, researchers can explore its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
(3-bromo-5-methylphenyl)-[2-(hydroxymethyl)-5-methylmorpholin-4-yl]methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO3/c1-9-3-11(5-12(15)4-9)14(18)16-6-13(7-17)19-8-10(16)2/h3-5,10,13,17H,6-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XBAAVLFZJJJFML-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1COC(CN1C(=O)C2=CC(=CC(=C2)C)Br)CO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.